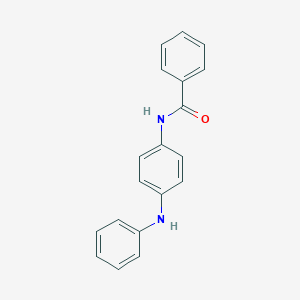

N-(4-anilinophenyl)benzamide

Descripción

N-(4-Anilinophenyl)benzamide (chemical formula: C₁₉H₁₆N₂O) is a benzamide derivative featuring a central benzamide core substituted with a 4-anilinophenyl group. It has garnered attention as a potent inhibitor of diguanylate cyclase (DGC), an enzyme critical in bacterial biofilm formation and virulence. Its mechanism involves disrupting bacterial signaling pathways by targeting the catalytic domain of DGCs, which share structural similarities with mammalian adenylyl cyclases .

Propiedades

Número CAS |

5249-49-0 |

|---|---|

Fórmula molecular |

C19H16N2O |

Peso molecular |

288.3 g/mol |

Nombre IUPAC |

N-(4-anilinophenyl)benzamide |

InChI |

InChI=1S/C19H16N2O/c22-19(15-7-3-1-4-8-15)21-18-13-11-17(12-14-18)20-16-9-5-2-6-10-16/h1-14,20H,(H,21,22) |

Clave InChI |

GIXMMHJWAHQSSW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |

Solubilidad |

1.6 [ug/mL] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Differences

Key Research Findings

- Antimicrobial and Anticancer Activity : Imidazole-substituted benzamides, such as N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide, demonstrate potent anticancer activity against cervical cancer cells and antimicrobial effects .

- Antioxidant Properties: Thiourea derivatives like N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide exhibit 86.6–87.7% inhibition in antioxidant assays, outperforming standard Vitamin E .

- Enzyme Modulation: Cyanobenzamide derivatives (e.g., CTPB and CTB) act as histone acetyltransferase (HAT) inhibitors or activators, contrasting with N-(4-anilinophenyl)benzamide’s DGC inhibition .

- Structural Impact on Activity: Substituents like nitro groups (electron-withdrawing) reduce cellular permeability, whereas amino or methoxy groups (electron-donating) enhance interaction with biological targets .

Mechanistic and Pharmacological Insights

- DGC Inhibition: N-(4-anilinophenyl)benzamide’s efficacy as a DGC inhibitor stems from its structural mimicry of GTP, the natural substrate of DGCs. This competitive inhibition disrupts bacterial c-di-GMP synthesis, reducing biofilm formation .

- HAT Modulation: Unlike cyanobenzamide derivatives (e.g., CTPB) that activate p300 HAT activity, N-(4-anilinophenyl)benzamide lacks reported epigenetic modulation, highlighting its specificity for bacterial targets .

- Pharmacokinetics: Chlorine substitution in N-(4-aminophenyl)benzamide (C₁₃H₁₃ClN₂O) may enhance metabolic stability compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.